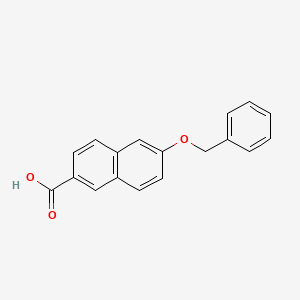

6-(benzyloxy)-2-naphthoic acid

描述

Significance of Naphthoic Acid Scaffolds in Organic Synthesis

Naphthoic acid and its derivatives are foundational structures in organic chemistry. hmdb.ca These scaffolds, which consist of a naphthalene (B1677914) ring system with a carboxylic acid group, are instrumental in creating a wide array of organic compounds. Their versatility allows them to be used in the synthesis of pharmaceuticals, dyes, and plant growth hormones. researchgate.net The naphthalene core can be modified at various positions, enabling chemists to fine-tune the properties of the resulting molecules for specific applications. a2bchem.com The reactivity of the carboxylic acid group and the aromatic nature of the naphthalene rings make these scaffolds ideal for various chemical transformations. evitachem.com

Role of 6-(benzyloxy)-2-naphthoic acid as a Key Synthetic Intermediate

6-(benzyloxy)-2-naphthoic acid is a valuable intermediate in organic synthesis. molaid.com The presence of the benzyloxy group and the carboxylic acid on the naphthalene framework allows for a range of chemical reactions. The carboxylic acid can undergo esterification and reduction, while the aromatic rings can participate in electrophilic substitution reactions. evitachem.com This reactivity makes it a key component in the production of more complex organic molecules, including those with potential applications in medicinal chemistry and material science. evitachem.comvulcanchem.com For instance, it is used in the synthesis of polymerizable compounds and liquid crystal compositions. chiralen.com

The synthesis of 6-(benzyloxy)-2-naphthoic acid often starts from 6-hydroxy-2-naphthoic acid. chemicalbook.com A common synthetic route involves the benzylation of a hydroxyl-substituted naphthoic acid derivative. For example, reacting a compound like 7-bromo-2-naphthoic acid with benzyl (B1604629) bromide in the presence of a base such as potassium carbonate introduces the benzyloxy group. evitachem.com

Overview of Research Trajectories for Related Naphthoic Acid Derivatives

Research into naphthoic acid derivatives is a dynamic field with several promising directions. Scientists are exploring their use in creating novel materials, such as liquid-crystalline epoxy resins and temperature-resistant synthetic materials. chemicalbook.comhaihangchem.com In medicinal chemistry, derivatives are being investigated for their potential as inhibitors of specific enzymes. evitachem.comresearchgate.net

Another area of active research is the development of more efficient synthetic methods for these compounds. This includes exploring new catalytic systems, such as palladium-catalyzed reactions, to achieve specific chemical transformations with high yields and selectivity. bohrium.comrsc.org Furthermore, the unique structural and electronic properties of naphthoic acid derivatives make them candidates for applications in organic electronics, where they can function as organic semiconductors. vulcanchem.com The study of how different substituents on the naphthalene ring affect the molecule's properties is also a significant area of investigation. vulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

6-phenylmethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(20)16-7-6-15-11-17(9-8-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMRNNPFCAMROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560277 | |

| Record name | 6-(Benzyloxy)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114804-77-2 | |

| Record name | 6-(Benzyloxy)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzyloxy 2 Naphthoic Acid and Its Core Structures

Established Synthetic Pathways to 6-(benzyloxy)-2-naphthoic acid

Traditional synthetic approaches to 6-(benzyloxy)-2-naphthoic acid primarily involve the protection of a hydroxyl group and the formation of a carboxylic acid on the naphthalene (B1677914) core.

One common synthetic strategy begins with a naphthoic acid derivative that is first esterified to protect the carboxylic acid group. This prevents interference during the subsequent benzylation step, where a benzyl (B1604629) group is introduced to protect a hydroxyl group. The benzyl group is favored due to its stability and ease of removal via hydrogenolysis. The final step involves the hydrolysis of the ester to yield 6-(benzyloxy)-2-naphthoic acid.

The most direct and widely used method for synthesizing 6-(benzyloxy)-2-naphthoic acid is the benzylation of 6-hydroxy-2-naphthoic acid. chemicalbook.com This method is efficient because the starting material already contains the necessary carboxylic acid and hydroxyl groups in the correct positions. The synthesis typically proceeds via a Williamson ether synthesis, where the phenolic hydroxyl group of 6-hydroxy-2-naphthoic acid is deprotonated by a base, such as potassium carbonate or sodium hydroxide, to form a phenoxide. This nucleophilic phenoxide then reacts with a benzyl halide, like benzyl bromide or benzyl chloride, in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. This one-step protection is often high-yielding and is favored due to its simplicity. evitachem.com

| Starting Material | Reagents | Product | Reaction Conditions |

| 6-Hydroxy-2-naphthoic acid | Benzyl bromide, Potassium carbonate | 6-(benzyloxy)-2-naphthoic acid | DMF, Heat |

| 6-Hydroxy-2-naphthoic acid | Benzyl chloride, Sodium hydroxide | 6-(benzyloxy)-2-naphthoic acid | Water/Organic Solvent, Phase-transfer catalyst |

Advanced Synthetic Strategies for Naphthoic Acid Derivatives

To access a broader range of naphthoic acid derivatives, advanced synthetic strategies are employed, offering improved efficiency and regioselectivity.

A powerful method for constructing the naphthalene core of naphthoic acids combines the Stobbe condensation and Friedel-Crafts cyclization. The Stobbe condensation involves the base-catalyzed reaction of a succinic ester with a ketone or aldehyde. For naphthoic acid synthesis, an appropriately substituted benzaldehyde (B42025) can be condensed with a succinic ester to form a monoester of an alkylidenesuccinic acid. asianpubs.orgscispace.comrsc.orgcdnsciencepub.com Subsequent intramolecular Friedel-Crafts cyclization of this product, promoted by a Lewis acid or strong protic acid, forms the second aromatic ring, creating the naphthalene skeleton. iitk.ac.inacs.org Further manipulations can then yield the desired naphthoic acid derivative. rsc.orgjuniperpublishers.com

Derivatization via Bucherer Reaction and Diazotization for Related Bromo-Naphthoic Acids

A significant route to halogenated naphthoic acids, which are precursors to compounds like 6-(benzyloxy)-2-naphthoic acid, involves a two-step process starting from a hydroxyl-substituted naphthoic acid. This method leverages the Bucherer reaction followed by a diazotization-bromination sequence.

The process commences with the conversion of a hydroxyl-naphthoic acid, such as 6-hydroxy-2-naphthoic acid, to its corresponding amino derivative. This transformation is achieved through the Bucherer reaction, a reversible process that converts a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a bisulfite or sulfite (B76179). google.comwikipedia.org This reaction is a cornerstone in the industrial synthesis of dye precursors. wikipedia.org For instance, 6-hydroxy-2-naphthoic acid reacts with ammonia in the presence of a sulfite or bisulfite catalyst to yield 6-amino-2-naphthoic acid. google.com The reaction typically proceeds over 5 to 15 hours. google.com

Following the successful synthesis of the amino-naphthoic acid, the next step involves a diazotization reaction. The 6-amino-2-naphthoic acid is treated with a diazotizing agent to form a diazonium salt. google.com This intermediate is then subjected to a Sandmeyer-type reaction, where it is treated with a copper(I) bromide solution in the presence of an acid to yield the target 6-bromo-2-naphthoic acid. google.comchem-edata.com This method is noted for its high yield and purity, making it an industrially viable process. google.com

| Starting Material | Key Reactions | Product | Reference |

| 6-hydroxy-2-naphthoic acid | Bucherer Reaction, Diazotization, Sandmeyer Reaction | 6-bromo-2-naphthoic acid | google.com |

| 2-hydroxy-6-naphthoic acid | Bucherer reaction, Sandmeyer reaction | 2-bromo-6-naphthoic acid | chem-edata.com |

Oxidative Dealkylation Methodologies

Oxidative dealkylation presents an alternative strategy for modifying naphthoic acid precursors. This method involves the removal of an alkyl or benzyl group from a protected hydroxyl functional group to reveal the free hydroxyl group.

While direct oxidative dealkylation of a benzyloxy group on a naphthoic acid is not extensively detailed in the provided context, the principle is demonstrated in the synthesis of related compounds. For instance, in the synthesis of functionalized phenalenones, an O-alkylation is followed by an oxidative dealkylation step. researchgate.netuchile.cl A common oxidant used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). uchile.cl This approach highlights the feasibility of using protecting groups that can be later removed under specific oxidative conditions to yield the desired hydroxylated product.

In a related context, the synthesis of 6-hydroxy-2-naphthoic acid has been achieved from 6-methoxy-2-acetonaphthone through a haloform reaction followed by demethylation. google.com The demethylation of the methoxy (B1213986) group to a hydroxyl group is a form of dealkylation, often achieved by treatment with strong acids like hydrobromic acid. google.com

More complex cascade reactions involving a dealkylation step have also been developed. For example, a palladium-catalyzed synthesis of polycyclic heteroarenes involves a sequence of reactions including an aminopalladation, C-H activation, and dealkylation to form a key intermediate. acs.org

Carbonylation Reactions in Naphthoic Acid Synthesis

Carbonylation reactions offer a direct route to introduce a carboxylic acid group onto an aromatic ring system, providing a powerful tool for the synthesis of naphthoic acids. These reactions typically involve the use of carbon monoxide and a transition metal catalyst, most commonly palladium. chimia.ch

The carbonylation of aryl halides is a well-established method. For instance, 6-bromo-2-naphthol (B32079) can be carbonylated with carbon monoxide in the presence of a Group VIII metal catalyst and a reactive alcohol solvent to produce a 6-hydroxy-2-naphthoate ester, which can then be hydrolyzed to 6-hydroxy-2-naphthoic acid. google.com This process can also be applied to other halogenated naphthalenes, such as 1- and 2-chloronaphthalene, which can be converted to their corresponding naphthoic acids using nickel carbonyl. chimia.ch

Recent advancements have focused on overcoming the challenges associated with the carbonylation of sterically hindered substrates. beilstein-journals.org Flow chemistry techniques, utilizing "tube-in-tube" reactors, have been employed to carry out carbonylations at elevated pressures, leading to significantly higher yields of carboxylated products compared to traditional batch conditions. beilstein-journals.org For example, the carbonylation of 2-iodonaphthalene (B183038) to 2-naphthoic acid has been successfully demonstrated using this technology. beilstein-journals.org

| Substrate | Catalyst System | Reaction Type | Product | Reference |

| 6-bromo-2-naphthol | Group VIII metal catalyst | Carbonylation | 6-hydroxy-2-naphthoate | google.com |

| 2-iodonaphthalene | Palladium acetate/triphenylphosphine (B44618) | Flow Carbonylation | 2-naphthoic acid | beilstein-journals.org |

| Aryl Halides | Palladium catalysts | Carbonylation | Carboxylic acid derivatives | chimia.ch |

Challenges and Innovations in Naphthoic Acid Synthesis

The synthesis of naphthoic acids, while well-established, is not without its challenges. Issues such as the cost and availability of starting materials, the need for harsh reaction conditions, and the generation of waste products are persistent concerns. datainsightsmarket.commarketreportanalytics.com Fluctuations in the price of raw materials and stringent environmental regulations also impact the economic viability of certain synthetic routes. datainsightsmarket.commarketreportanalytics.com

To address these challenges, significant research efforts are directed towards developing more sustainable and efficient synthetic methods. Innovations in this area include:

Greener Synthesis: There is a growing trend towards the use of more environmentally friendly solvents and reagents, as well as the development of catalytic systems that minimize waste. datainsightsmarket.com

Flow Chemistry: As mentioned previously, the use of flow reactors for reactions like carbonylation allows for better control over reaction parameters, leading to higher yields and improved safety for reactions involving toxic gases like carbon monoxide. beilstein-journals.org

Catalyst Development: The design of more active and selective catalysts, particularly for carbonylation and cross-coupling reactions, is a continuous area of research. This includes the development of palladium catalysts with improved turnover numbers and stability. chimia.chbohrium.com

The ongoing development of novel synthetic strategies promises to make the production of 6-(benzyloxy)-2-naphthoic acid and other valuable naphthoic acid derivatives more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms of 6 Benzyloxy 2 Naphthoic Acid

Functional Group Interconversions of the Benzyloxy Moiety

Oxidative Transformations of the Benzyloxy Group

The benzyloxy group in 6-(benzyloxy)-2-naphthoic acid is susceptible to oxidative cleavage under various conditions, offering a pathway to other functional groups. These transformations often target the benzylic carbon, which is activated by the adjacent oxygen and the aromatic ring.

One common oxidative transformation involves the conversion of the benzyl (B1604629) ether to a benzoate (B1203000) ester. organic-chemistry.orgnih.govsiu.edu This can be achieved using various oxidizing agents. For instance, hypervalent iodine reagents, such as a modified o-iodoxybenzoic acid (mIBX), have been shown to effectively oxidize benzyl ethers to benzoate esters. siu.edu The proposed mechanism involves a hydrogen atom abstraction from the benzylic position, followed by single electron transfer steps. siu.edu Another method utilizes potassium permanganate (B83412) in dichloromethane (B109758) with a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC) to afford benzoate esters in good yields. tandfonline.com Ozone also facilitates the oxidative removal of benzyl ether protecting groups, yielding products such as benzoic esters and benzoic acid. organic-chemistry.org

Furthermore, benzylic ethers can be oxidatively cleaved to produce aromatic aldehydes and alcohols. organic-chemistry.org Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) in wet acetonitrile (B52724) can achieve this transformation at room temperature. organic-chemistry.org N-Bromosuccinimide (NBS) can also be used to selectively oxidize benzyl methyl ethers to either aromatic aldehydes or aromatic methyl esters by controlling the stoichiometry and temperature. nih.gov

In the context of substituted naphthalenes, oxidative dealkylation has been demonstrated. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used for the oxidative dealkylation of related phenalenone compounds. uchile.cl While simple benzyl ethers are generally less reactive to DDQ compared to p-methoxybenzyl (PMB) or 2-naphthylmethyl (Nap) ethers, they can still undergo cleavage. nih.gov

Carboxylic Acid Functional Group Reactivity

Decarboxylative Reactions, including Halogenation

The carboxylic acid group of 6-(benzyloxy)-2-naphthoic acid can be removed through decarboxylation, a reaction that can be coupled with halogenation to introduce a halogen atom in place of the carboxyl group. This process, known as decarboxylative halogenation or halodecarboxylation, is a valuable method for synthesizing aryl halides. nih.govacs.org This transformation is particularly useful as it can provide regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation. nih.govacs.org

Several methods exist for decarboxylative halogenation. The Hunsdiecker–Borodin reaction, which involves the treatment of a silver salt of the carboxylic acid with a halogen, is a classic example. nih.gov The reaction proceeds through the formation of an acyl hypohalite intermediate which then decomposes to the aryl halide with the loss of carbon dioxide. nih.gov However, for electron-rich aromatic acids like naphthoic acids, this reaction can sometimes lead to polybrominated products. nih.govacs.org

More modern approaches have been developed to overcome the limitations of the classical methods. Palladium-catalyzed decarbonylative halogenation of acid anhydrides has been reported as a method to synthesize aryl halides from aromatic carboxylic acids. mdpi.com Additionally, palladium-catalyzed protodecarboxylation of aromatic carboxylic acids can be achieved, initially forming an aryl palladium intermediate which is then treated with dihydrogen to yield the decarboxylated product. nih.gov For instance, a naphthoic acid derivative was shown to undergo clean decarboxylative palladation upon reaction with Pd(O2CCF3)2 and Ag2CO3. nih.gov

It is important to note that the direct decarboxylation of aromatic acids often requires harsh conditions, such as high temperatures in the presence of a strong acid or a copper catalyst. nih.gov

Esterification and Amidation Strategies

The carboxylic acid functionality of 6-(benzyloxy)-2-naphthoic acid readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis for the creation of esters and amides, respectively.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. evitachem.comgeorganics.sk This is a reversible reaction, and to drive it towards the product, Le Chatelier's principle is often employed by using a large excess of the alcohol or by removing the water formed during the reaction. georganics.sk For example, the synthesis of ethyl 4-methoxy-2-naphthoate involves the esterification of the corresponding carboxylic acid with ethanol (B145695) under reflux with an acid catalyst.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction of a carboxylic acid and an amine is often difficult and requires high temperatures. Therefore, the carboxylic acid is usually activated first. A common method is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, treatment with thionyl chloride can convert a naphthoic acid derivative into its acid chloride, which then readily reacts with an amine to form the corresponding naphthamide derivative. google.com More recent methods describe the in situ generation of activating agents. For example, a methodology for the amidation of carboxylic acids using N-chlorophthalimide and triphenylphosphine (B44618) has been developed, which proceeds through the in situ formation of chloro- and imido-phosphonium salts that activate the carboxylic acid. researchgate.net

These reactions are crucial for modifying the properties of 6-(benzyloxy)-2-naphthoic acid and for its use as an intermediate in the synthesis of more complex molecules. evitachem.com

Naphthalene (B1677914) Core Transformations

Electrophilic Aromatic Substitution Patterns

The naphthalene core of 6-(benzyloxy)-2-naphthoic acid is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for introducing various functional groups onto the aromatic ring. numberanalytics.com The position of the incoming electrophile is directed by the existing substituents: the benzyloxy group at the 6-position and the carboxylic acid group at the 2-position.

Electrophilic aromatic substitution reactions proceed through a two-step mechanism involving the formation of a positively charged intermediate called a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. uci.edumsu.edu The rate and regioselectivity of the reaction are influenced by the electronic properties of the substituents already present on the ring. pressbooks.pubsavemyexams.com

Activating and Deactivating Effects: Substituents are classified as either activating or deactivating based on their ability to increase or decrease the rate of EAS compared to unsubstituted benzene (B151609). masterorganicchemistry.com

The benzyloxy group (-OCH₂Ph) is an activating group. The oxygen atom has lone pairs of electrons that it can donate to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. pressbooks.pub Activating groups are typically ortho, para-directors. pressbooks.pub

The carboxylic acid group (-COOH) is a deactivating group. The carbonyl group is electron-withdrawing, pulling electron density away from the aromatic ring and making it less reactive towards electrophiles. masterorganicchemistry.com Deactivating groups (with the exception of halogens) are generally meta-directors. pressbooks.pub

Directing Effects on the Naphthalene Ring: In a disubstituted naphthalene system like 6-(benzyloxy)-2-naphthoic acid, the final substitution pattern is a result of the combined directing effects of both groups. The powerful activating and ortho, para-directing effect of the benzyloxy group will likely dominate over the deactivating and meta-directing effect of the carboxylic acid group.

Therefore, electrophilic attack is most likely to occur at the positions activated by the benzyloxy group, which are the positions ortho and para to it. On the naphthalene ring, this would correspond to the 5- and 7-positions. However, the 7-position is already occupied by the benzyloxy group itself. The positions ortho to the benzyloxy group are the 5- and 7-positions. The position para to the benzyloxy group is the 1-position. The carboxylic acid at the 2-position will direct incoming electrophiles to the positions meta to it, which are the 4-, 5-, and 7-positions.

Considering the combined effects, the most probable sites for electrophilic substitution would be the positions that are activated by the benzyloxy group and not strongly deactivated by the carboxylic acid group. Therefore, the 5-position is a likely candidate for substitution, being ortho to the activating benzyloxy group and meta to the deactivating carboxylic acid group. The 1-position is another possibility, being para to the activating benzyloxy group. The exact product distribution would depend on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include halogenation (e.g., with Cl₂ or Br₂ and a Lewis acid catalyst), nitration (with HNO₃ and H₂SO₄), and sulfonation (with SO₃ and H₂SO₄). msu.edu

Oxidative Aromatization and Rearrangements

While direct studies on the oxidative aromatization of 6-(benzyloxy)-2-naphthoic acid are not extensively detailed in the provided results, the principles of oxidative aromatization can be applied to its potential transformations. Oxidative aromatization is a powerful method for synthesizing substituted aromatic compounds, often avoiding the challenges of traditional electrophilic or nucleophilic aromatic substitution. gaylordchemical.com

One common strategy involves the use of a DMSO/I2 catalytic system, which is effective for converting cyclohexenones to meta-substituted phenols. gaylordchemical.com This metal-free approach is advantageous due to its use of inexpensive and low-toxicity reagents and its tolerance of various functional groups. gaylordchemical.com In a hypothetical scenario, a partially hydrogenated derivative of 6-(benzyloxy)-2-naphthoic acid could potentially undergo such a reaction to yield a phenolic compound. The mechanism would likely involve the iodination of the ring followed by elimination and tautomerization to form the aromatic phenol. gaylordchemical.com

Rearrangement reactions are also a key aspect of the chemistry of related naphthalene derivatives. For instance, Lewis acid-catalyzed rearrangements of oxabenzonorbornadienes have been shown to produce naphthoic acid derivatives. Additionally, gold-catalyzed transformations of propargylic alcohols can lead to highly functionalized dihydro-γ-carbolines through a mechanism involving an α-carbonyl gold carbenoid intermediate and a subsequent 1,2-acyl migration. researchgate.net

Radical-Mediated Transformations

Radical-mediated transformations offer a distinct set of reactions for modifying molecules like 6-(benzyloxy)-2-naphthoic acid. Radical reactions are initiated by the formation of a radical species, which can then participate in a variety of bond-forming and bond-breaking processes. researchgate.net

One relevant transformation is the Hunsdiecker reaction, which involves the decarboxylative halogenation of carboxylic acids. acs.org In this reaction, the silver salt of a carboxylic acid reacts with a halogen, such as bromine or iodine, to form an organic halide. The reaction is believed to proceed through a radical pathway involving an acyl hypohalite intermediate. acs.org For aromatic carboxylic acids like 6-(benzyloxy)-2-naphthoic acid, this reaction could potentially be used to introduce a halogen atom onto the naphthalene ring in place of the carboxylic acid group, although electron-rich substrates may lead to polyhalogenated products. acs.org

Furthermore, radical aryl migration reactions represent another class of transformations where an aryl group moves from one atom to another within a radical intermediate. nih.gov These migrations often proceed through spirocyclic transition states and can be used to form new carbon-carbon bonds. nih.gov While not directly documented for 6-(benzyloxy)-2-naphthoic acid, the principles of radical aryl migration from elements like boron to carbon suggest that under appropriate conditions, the benzyloxy or naphthyl group could potentially undergo such a rearrangement. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic methods. For reactions involving 6-(benzyloxy)-2-naphthoic acid and related compounds, mechanistic studies often involve identifying key intermediates and transition states, as well as investigating the role of catalysts.

Proposed Reaction Intermediates and Transition States

Mechanistic studies of various reactions involving naphthalene derivatives have proposed several types of intermediates and transition states.

Acyl Hypohalites: In the Hunsdiecker reaction, the initial formation of an acyl hypohalite is a key step. acs.org For 6-(benzyloxy)-2-naphthoic acid, this would be 6-(benzyloxy)-2-naphthoyl hypobromite (B1234621) or hypoiodite. This intermediate can then decompose to form a naphthyl radical and carbon dioxide. acs.org

Radical Anions and Spirocyclic Intermediates: In radical aryl migration reactions, the formation of a radical anion intermediate is often proposed. nih.gov This can be followed by an intramolecular aryl migration through a spirocyclic transition state. For example, in the 1,5-aryl migration from boron to carbon, a distal radical anion is formed, which then undergoes the migration. nih.gov

Arene Oxides: In some oxidation reactions, arene oxides are proposed as intermediates. These can then rearrange to form other products. acs.org

Gold Carbenoid Intermediates: In gold-catalyzed reactions, the formation of α-carbonyl gold carbenoid intermediates has been suggested. These reactive species can then be trapped by various nucleophiles. researchgate.net

The table below summarizes some proposed intermediates in related reactions.

| Reaction Type | Proposed Intermediate/Transition State | Reference |

| Decarboxylative Halogenation | Acyl hypohalite, Acyloxy radicals | acs.org |

| Radical Aryl Migration | Radical anion, Spirocyclic intermediate | nih.gov |

| Gold-Catalyzed Rearrangement | α-carbonyl gold carbenoid | researchgate.net |

| Oxidative Aromatization | Iodinated cyclohexenone, Phenoxy cation | gaylordchemical.com |

Influence of Catalysis on Reaction Outcomes

Catalysts play a pivotal role in directing the course of chemical reactions, often enhancing reaction rates, improving selectivity, and enabling transformations that would otherwise be difficult to achieve.

Metal Catalysis: Transition metals are widely used as catalysts in organic synthesis. For instance, dirhodium(II) catalysts are highly versatile and can be used in a variety of reactions, including C-H insertion. researchgate.net The choice of catalyst can significantly influence the yield and selectivity of a reaction. researchgate.net Copper catalysts have been employed for the chemo- and regioselective benzylic C(sp3)–H oxidation, leading to the formation of lactones. nih.gov In some cases, the catalyst can be recycled, adding to the sustainability of the process. nih.gov Gold catalysts are effective in promoting rearrangements and cyclizations, often proceeding through unique intermediates like gold carbenoids. researchgate.net

Photoredox Catalysis: Visible-light promoted photoredox catalysis has emerged as a mild and environmentally friendly approach for various transformations. researchgate.net This method can be used to generate radicals from aromatic β-ketoesters, which can then participate in annulation reactions to form naphthalenes. researchgate.net

Lewis Acid Catalysis: Lewis acids can catalyze a range of reactions, including isomerizations and rearrangements. For example, the isomerization of 7-oxabicyclic alkenes into 1-naphthol (B170400) derivatives can be achieved in high yields using a Lewis acid catalyst. researchgate.net

The table below provides examples of how different catalysts influence reaction outcomes.

| Catalyst Type | Example Reaction | Outcome | Reference |

| Dirhodium(II) | C-H insertion | Formation of β-lactams | researchgate.net |

| Copper | Benzylic C-H oxidation | Formation of seven-membered lactones | nih.gov |

| Gold(I) | Rearrangement of propargylic alcohols | Synthesis of dihydro-γ-carbolines | researchgate.net |

| Photoredox Catalyst | Benzannulation of diazo compounds | Formation of functionalized naphthalene-1-ols | researchgate.net |

| Lewis Acid | Isomerization of 7-oxabicyclic alkenes | Synthesis of 1-naphthol derivatives | researchgate.net |

Derivatization and Analog Development Based on the 6 Benzyloxy 2 Naphthoic Acid Scaffold

Structural Modification at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the naphthalene (B1677914) ring is a primary site for derivatization. Its conversion into esters and amides or its use as an anchor point for larger functional groups can significantly alter the compound's characteristics.

The conversion of the carboxylic acid to ester and amide functionalities is a common strategy to modify properties such as lipophilicity, solubility, and metabolic stability. The synthesis of these analogs typically involves standard coupling reactions.

For the preparation of amides, coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be employed to facilitate the reaction between the parent naphthoic acid and a primary or secondary amine. nih.gov Similarly, esterification can be achieved using reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to couple the carboxylic acid with an alcohol. nih.gov The aminolysis of methyl or ethyl esters of naphthoic acids represents another viable, though sometimes challenging, route to amide synthesis. google.com

Research on related naphthoquinone derivatives has shown that these modifications can have a profound impact on biological activity. For instance, in one study, naphthoquinone aliphatic amides demonstrated stronger anticancer activity than the corresponding esters, particularly when the aliphatic chains were longer than seven carbon atoms. nih.gov

Table 1: Common Reagents for Carboxylic Acid Derivatization

| Target Derivative | Coupling Reagent(s) | Reactant |

|---|---|---|

| Amide | DMTMM | Amine |

| Ester | DCC/DMAP | Alcohol |

The carboxylic acid moiety, or other suitable positions on the scaffold, can be functionalized to create sophisticated chemical probes for biological research. This often involves introducing a linker that can be conjugated to a reporter molecule, such as a fluorophore.

A notable example of this strategy was demonstrated in the development of high-affinity fluorescent probes for the P2Y14 receptor, based on a related 2-naphthoic acid antagonist. nih.gov In this work, researchers synthesized derivatives with chain-elongated alkynyl or amino groups, which could then be coupled to a fluorescent dye like Alexa Fluor 488 using click chemistry or amide bond formation. nih.gov This approach allows for the creation of probes that retain high affinity for their biological target while enabling visualization and quantification through techniques like flow cytometry. nih.gov The development of such tools is crucial for expanding the understanding of receptor-ligand interactions. nih.gov

Substituent Effects on the Naphthalene Ring System

The introduction of halogens (e.g., -F, -Cl, -Br), alkyl groups (e.g., -CH3), and aryl groups (e.g., -phenyl) onto the naphthalene core can significantly impact activity. Studies on related 2-naphthoic acid derivatives have shown that halogen and phenyl substitutions can lead to potent inhibitors of N-methyl-D-aspartate (NMDA) receptors. nih.gov For example, the compound UBP618, which features both bromo and phenyl substitutions on the naphthalene ring system, was identified as a potent inhibitor across multiple NMDA receptor subtypes. nih.gov

However, the position of the substituent is critical. A 6-phenyl substitution on some 2-naphthoic acid analogs resulted in compounds that were less able to fully inhibit certain receptor responses, a feature that could be beneficial in developing modulators with reduced adverse effects. nih.gov Computational studies support these experimental findings, showing that substituents modify electronic features like dipole moments and electrostatic potential, which are key to predicting a compound's activity and stability. sciencepublishinggroup.comnih.gov

Oxygen-linked functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), are frequently explored due to their ability to act as hydrogen bond donors or acceptors and to modulate electronic properties. The addition of a hydroxyl group to the 3-position of the 2-naphthoic acid core has been shown to increase inhibitory activity at specific NMDA receptor subtypes. nih.gov

In a separate study on P2Y14 receptor antagonists, the introduction of an α-hydroxyl group on a substituent attached to the phenyl ring of a 4-phenyl-2-naphthoic acid derivative increased the compound's binding affinity by 89-fold compared to its non-hydroxylated counterpart. nih.govresearchgate.net These findings underscore the significant role that strategically placed oxygen-containing groups can play in enhancing molecular recognition and biological potency.

Structure-Reactivity and Structure-Property Relationships (SAR/SPR)

The systematic derivatization of the 6-(benzyloxy)-2-naphthoic acid scaffold allows for the elucidation of key structure-reactivity and structure-property relationships. These relationships provide a framework for understanding how specific structural features translate into observable chemical or biological effects.

The electronic nature of substituents on the naphthalene ring directly influences the reactivity of the entire system. sciencepublishinggroup.com Electron-donating groups, for example, can shift electron density towards the ring, thereby activating it. sciencepublishinggroup.com Steric effects also play a crucial role, particularly with substituents near the carboxylic acid group. A bulky ortho-substituent can force the carboxyl group to rotate out of the plane of the aromatic ring, which inhibits resonance stabilization and can lead to an increase in acid strength. canterbury.ac.nz

The biological activity of these derivatives is also highly dependent on their structure. As seen in various studies on related 2-naphthoic acid compounds, specific modifications correlate with distinct functional outcomes.

Table 2: Summary of Structure-Activity/Property Relationships for Naphthoic Acid Derivatives

| Structural Modification | Observed Effect | Reference(s) |

|---|---|---|

| Addition of 3-hydroxy group | Increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D NMDA receptors. | nih.gov |

| Addition of halogen and phenyl groups | Led to potent, non-selective NMDA receptor inhibitors. | nih.gov |

| Conversion to long-chain aliphatic amides | Showed stronger anticancer activity than corresponding esters. | nih.gov |

| Addition of α-hydroxyl group to a substituent | Increased P2Y14R binding affinity by 89-fold. | nih.govresearchgate.net |

These relationships are essential for the rational design of new molecules with desired properties, whether for use as pharmacological tools, therapeutic agents, or advanced materials. nih.gov

Synthesis of Poly-substituted Naphthoic Acid Derivatives

The synthesis of poly-substituted naphthoic acid derivatives from 6-(benzyloxy)-2-naphthoic acid involves a series of chemical transformations aimed at introducing additional functional groups onto the naphthalene core. These modifications can be systematically carried out to explore the structure-activity relationships of the resulting compounds.

A key strategy in the synthesis of these derivatives is the utilization of the directing effects of the existing substituents on the naphthalene ring. The benzyloxy and carboxylic acid groups influence the positions of subsequent electrophilic additions, such as halogenation and nitration.

One notable example is the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid. While this synthesis can be achieved from other precursors like sinapic acid, the methodology highlights the feasibility of introducing multiple substituents onto the naphthoic acid backbone. tandfonline.comsemanticscholar.org The synthesis of this particular compound underscores the interest in poly-substituted naphthoic acids for various applications, including the development of high-value polymers. tandfonline.com

Research into the synthesis of related structures, such as 6-bromo-2-methoxynaphthalene, which can be prepared from 2-naphthol (B1666908) via bromination and methoxylation, further illustrates the chemical tractability of introducing substituents onto the naphthalene ring system. researchgate.net These foundational reactions provide a basis for developing synthetic routes to more complex poly-substituted derivatives starting from the 6-(benzyloxy)-2-naphthoic acid scaffold.

The general approach to synthesizing poly-substituted derivatives from 6-(benzyloxy)-2-naphthoic acid can be outlined as follows:

Electrophilic Substitution: The 6-(benzyloxy)-2-naphthoic acid molecule is subjected to electrophilic substitution reactions to introduce the first new substituent. The position of this substituent is guided by the electronic effects of the existing benzyloxy and carboxyl groups.

Further Functionalization: The newly introduced group can then be chemically modified, or a second electrophilic substitution can be performed to add another substituent.

Deprotection: The benzyl (B1604629) protecting group can be removed at a suitable stage in the synthesis to yield the corresponding 6-hydroxy-naphthoic acid derivative.

This systematic approach allows for the creation of a library of poly-substituted naphthoic acid derivatives with varied substitution patterns.

Research Findings on the Synthesis of Substituted Naphthoic Acids:

Applications of 6 Benzyloxy 2 Naphthoic Acid As a Building Block in Complex Organic Synthesis

Utilization in the Synthesis of Naphthamide Derivatives

The carboxylic acid moiety of 6-(benzyloxy)-2-naphthoic acid is readily converted into amide functionalities, making it a valuable precursor for a wide range of naphthamide derivatives. google.comresearchgate.net This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. google.com This straightforward and high-yielding reaction is fundamental to creating libraries of compounds with varied biological activities. Naphthoic acid derivatives are key components in the development of pharmaceuticals, including antagonists for G protein-coupled receptors (GPCRs) like the P2Y14 receptor. researchgate.net The synthesis allows for the introduction of diverse amine-containing fragments, enabling fine-tuning of the final molecule's properties. researchgate.net

Table 1: General Synthesis of Naphthamide Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|

Role in the Construction of Fused Polycyclic Aromatic Systems

The rigid, aromatic naphthalene (B1677914) core of 6-(benzyloxy)-2-naphthoic acid serves as an excellent foundation for the synthesis of larger, fused polycyclic aromatic hydrocarbons (PAHs). Annulation reactions, which involve the formation of a new ring fused to the existing naphthalene system, are a powerful strategy for building extended aromatic structures. researchgate.net Synthetic chemists utilize substituted naphthalenes as key starting materials in multi-step sequences to create higher acenes and other complex PAHs. tdx.cat The functional groups on 6-(benzyloxy)-2-naphthoic acid can be used to direct these ring-forming reactions or can be transformed into other groups necessary for the annulation process, demonstrating its utility as a foundational building block in materials science and supramolecular chemistry. researchgate.net

Precursor for Advanced Heterocyclic Compounds

6-(Benzyloxy)-2-naphthoic acid is a strategic precursor for a variety of advanced heterocyclic compounds. The key to this application lies in the deprotection of the benzyloxy group to yield 6-hydroxy-2-naphthoic acid. ontosight.ai This resulting naphthol derivative is an electron-rich aromatic system with multiple nucleophilic sites, making it an ideal starting material for the synthesis of heterocycles. chemicalbook.com It can be used in multicomponent reactions to efficiently construct complex and biologically relevant scaffolds such as chromenes, xanthenes, and furans. chemicalbook.com The presence of both a hydroxyl and a carboxylic acid group on the naphthalene ring allows for the regioselective formation of diverse heterocyclic systems, which are prominent in medicinal chemistry and natural product synthesis. chemicalbook.com

Table 2: Examples of Heterocyclic Systems Derived from Naphthol Precursors

| Precursor Family | Resulting Heterocyclic Class |

|---|---|

| 2-Naphthols | Xanthenes |

| 2-Naphthols | Chromenes |

| 2-Naphthols | Naphthopyrans |

Strategic Intermediate for Chemical Library Synthesis

The distinct reactivity of the two functional groups in 6-(benzyloxy)-2-naphthoic acid makes it a highly valuable intermediate for the synthesis of chemical libraries. justia.com In combinatorial chemistry, building blocks that allow for systematic and modular modification are essential for generating large collections of related molecules for biological screening. justia.com The carboxylic acid can be converted into a wide array of amides or esters, while the benzyloxy group can be deprotected and subsequently alkylated or acylated. This orthogonal reactivity allows for the creation of a large, two-dimensional matrix of compounds from a single, strategic intermediate. Synthetic methods utilizing similar benzyloxy-substituted naphthoate intermediates have been explicitly designed for adaptation to combinatorial preparation methods, underscoring their importance in modern drug discovery and chemical biology. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-(benzyloxy)-2-naphthoic acid |

| 6-hydroxy-2-naphthoic acid |

| Thionyl chloride |

| Chromenes |

| Xanthenes |

| Furans |

Advanced Spectroscopic and Computational Investigations of 6 Benzyloxy 2 Naphthoic Acid

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of naphthoic acid and its derivatives have been studied, with quantum chemical calculations often employed to aid in the assignment of vibrational modes. nih.govnih.gov For instance, the solid-phase mid-FTIR and FT-Raman spectra of 2-naphthoic acid and 6-bromo-2-naphthoic acid have been recorded and interpreted with the aid of density functional theory (DFT) calculations. nih.gov These studies provide a basis for understanding the vibrational characteristics of the 6-(benzyloxy)-2-naphthoic acid structure.

Key vibrational modes for 6-(benzyloxy)-2-naphthoic acid would include the O-H stretching of the carboxylic acid group, typically observed as a broad band in the FT-IR spectrum. The C=O stretching of the carboxylic acid is also a prominent feature. Aromatic C-H stretching vibrations of the naphthalene (B1677914) and benzyl (B1604629) rings, as well as C-O-C stretching of the ether linkage, are also identifiable. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies of Naphthoic Acid Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | researchgate.net |

| C-H Stretch (Aromatic) | 3100-3000 | researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1760-1690 | researchgate.net |

| C=C Stretch (Aromatic) | 1600-1450 | researchgate.net |

| C-O Stretch (Ether & Carboxylic Acid) | 1320-1000 | researchgate.net |

Conformational Analysis via Spectroscopic Data

Vibrational spectroscopy is a powerful tool for investigating the conformational landscape of molecules like 6-(benzyloxy)-2-naphthoic acid. The rotational freedom around the C-O and O-CH₂ bonds allows for different spatial arrangements of the benzyloxy group relative to the naphthalene core. These different conformers can have distinct vibrational signatures.

Computational methods, such as DFT, are often used to calculate the potential energy surface and predict the stable conformers and their corresponding vibrational frequencies. researchgate.net By comparing the experimental FT-IR and FT-Raman spectra with the calculated spectra for different conformers, the most likely conformation in the solid state or in solution can be determined. For related molecules like 1-hydroxy-2-naphthoic acid, conformational analysis has been performed by scanning the potential energy surface to identify the most stable structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of 6-(benzyloxy)-2-naphthoic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H-NMR: The proton NMR spectrum of 6-(benzyloxy)-2-naphthoic acid exhibits characteristic signals for the aromatic protons on both the naphthalene and benzyl rings, as well as the methylene (B1212753) protons of the benzyloxy group. The chemical shifts and coupling patterns of the naphthalene protons provide information about the substitution pattern. The protons of the benzyl group typically appear as a multiplet, while the benzylic methylene protons give a singlet. rsc.orgirb.hr

¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the carboxylic acid, the carbons of the naphthalene and benzyl aromatic rings, and the methylene carbon of the benzyloxy group. rsc.orgirb.hr

Interactive Data Table: Representative NMR Data for 6-(benzyloxy)-2-naphthoic acid Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H (Aromatic - Naphthalene) | 7.0-8.5 | Multiplet | rsc.org |

| ¹H (Aromatic - Benzyl) | 7.3-7.5 | Multiplet | rsc.org |

| ¹H (CH₂) | ~5.2 | Singlet | rsc.org |

| ¹³C (C=O) | ~167 | Singlet | rsc.org |

| ¹³C (Aromatic) | 106-160 | Multiple Signals | rsc.org |

| ¹³C (CH₂) | ~70 | Singlet | rsc.org |

Mass Spectrometry (MS) for Structural Elucidation (LCMS, HRMS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of 6-(benzyloxy)-2-naphthoic acid. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components. mdpi.comresearchgate.net HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule and its fragments, thus confirming the identity of 6-(benzyloxy)-2-naphthoic acid. auburn.edu The fragmentation pattern observed in the mass spectrum can also provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within 6-(benzyloxy)-2-naphthoic acid. The naphthalene and benzyl chromophores absorb UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by one or more absorption bands, with the position and intensity of these bands being indicative of the electronic structure.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and assign the observed transitions to specific molecular orbitals. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 6-(benzyloxy)-2-naphthoic acid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed.

This technique also reveals information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. ugr.eschemsrc.com For instance, the crystal structure of the related compound 6-hydroxy-2-naphthoic acid has been determined, providing insights into the solid-state arrangement of similar molecules. ugr.eschemsrc.com

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling play a vital role in complementing experimental studies of 6-(benzyloxy)-2-naphthoic acid. Methods like Density Functional Theory (DFT) are widely used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional structure. scilit.com

Calculate vibrational frequencies: Aiding in the interpretation of FT-IR and FT-Raman spectra. nih.govnih.gov

Predict NMR chemical shifts: Assisting in the assignment of NMR signals.

Simulate electronic spectra: Helping to understand the UV-Vis absorption properties. researchgate.net

Investigate reaction mechanisms: Providing insights into the chemical reactivity of the molecule.

Computational studies on related naphthoic acid derivatives have demonstrated the power of these methods in understanding their structure and properties. scilit.comresearchgate.netfrontiersin.org

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uzhnu.edu.ua It is widely employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms in space. By calculating the electron density, DFT can predict various molecular properties, including bond lengths, bond angles, and dihedral angles. nih.govscilit.com These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons, which are crucial for predicting its reactivity and interactions.

No specific studies detailing the DFT-optimized geometry or electronic structure of 6-(benzyloxy)-2-naphthoic acid were found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally indicates a more reactive molecule. researchgate.net FMO analysis helps in understanding electronic transitions and predicting reaction pathways. muni.cz

Specific HOMO-LUMO energy values and orbital distribution maps for 6-(benzyloxy)-2-naphthoic acid are not available in the surveyed literature. For comparison, studies on other naphthoic acid derivatives have explored their HOMO-LUMO gaps to understand their electronic properties. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu NBO analysis is particularly useful for quantifying delocalization effects, such as hyperconjugation and resonance, by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.org This provides insight into the stability of the molecule arising from these electron-donating and -accepting interactions.

A detailed NBO analysis for 6-(benzyloxy)-2-naphthoic acid has not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps specifically for 6-(benzyloxy)-2-naphthoic acid are not present in the reviewed scientific papers. Studies on related molecules like 1-hydroxy-2-naphthoic acid have used MEP to identify reactive sites. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict how a molecule's conformation changes in different environments (e.g., in solution). This is crucial for understanding the flexibility of a molecule, identifying its most stable conformations, and studying its interactions with other molecules, such as proteins or receptors, in a dynamic way. researchgate.net

No published MD simulation studies focused on the conformational stability or interaction dynamics of 6-(benzyloxy)-2-naphthoic acid were identified. Such studies have been conducted on other naphthoic acid derivatives to explore their binding to biological targets. researchgate.netresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe how a material's optical properties (like its refractive index) change under intense light, such as that from a laser. Computational methods, often based on DFT, can predict a molecule's NLO response by calculating its dipole moment, polarizability, and hyperpolarizability. researchgate.net Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. These properties are highly dependent on the molecule's electronic structure, particularly the presence of donor-acceptor groups and conjugated systems that facilitate charge transfer.

There are no specific computational predictions of the NLO properties for 6-(benzyloxy)-2-naphthoic acid in the available literature. Such calculations have been performed for other organic molecules and naphthoic acid derivatives to assess their potential as NLO materials. rsc.orgresearchgate.net

Ligand-Protein Interaction Modeling through Molecular Docking (focused on interaction modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with a protein's active site. The results provide insights into the binding affinity (often as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netfrontiersin.org

While molecular docking has been used to study various naphthoic acid derivatives as potential enzyme inhibitors, no specific docking studies involving 6-(benzyloxy)-2-naphthoic acid as a ligand were found in the reviewed literature. researchgate.netfrontiersin.org

Potential Energy Surface (PES) Scan Analysisevitachem.com

A Potential Energy Surface (PES) scan is a computational chemistry technique employed to investigate the conformational flexibility of a molecule and to identify its most stable geometries. This analysis is performed by systematically varying a specific internal coordinate, such as a bond length, bond angle, or dihedral (torsional) angle, while optimizing the remaining geometric parameters at each step. The resulting plot of energy versus the varied coordinate reveals the low-energy conformers (local minima) and the energy barriers (maxima) that separate them.

For 6-(benzyloxy)-2-naphthoic acid, conformational freedom is primarily associated with the rotation around several key single bonds. The most significant of these are the torsional angles within the flexible benzyloxy group and the rotation of the carboxylic acid substituent relative to the naphthalene ring. A PES scan helps to elucidate the energy landscape associated with these rotations, providing insight into the molecule's preferred three-dimensional structure.

Detailed research findings from computational and crystallographic studies on analogous structures provide critical insights into the conformational preferences of the benzyloxy moiety. A study on the closely related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, revealed specific dihedral angles that correspond to a stable, low-energy conformation. nih.gov

The analysis identified two crucial angular parameters that define the orientation of the benzyloxy group:

Dihedral Angle between Aromatic Rings: The dihedral angle between the plane of the naphthalene ring system and the plane of the phenyl ring of the benzyloxy group was found to be 87.51 (11)°. nih.gov This nearly perpendicular arrangement minimizes steric hindrance between the two bulky aromatic systems.

Torsion Angle of the Ether Linkage: The torsion angle defining the conformation of the ether linkage (C-O-C-C) was determined to be -174.8 (2)°. nih.gov This value indicates a strong preference for an anti-periplanar (or anti-type) conformation, which is typically the most stable arrangement for such linkages.

These findings suggest that despite the theoretical rotational freedom, the 6-(benzyloxy)-2-naphthoic acid molecule likely adopts a well-defined, low-energy conformation. The PES would be characterized by a deep energy minimum corresponding to this anti-type, near-perpendicular arrangement, with significant energy barriers to rotation away from this stable form.

The data below summarizes the key conformational parameters derived from the analysis of a structurally analogous compound. nih.gov

Table 1: Key Conformational Parameters for the Benzyloxy Group

| Parameter | Description | Value (°) |

|---|---|---|

| Dihedral Angle | Angle between the naphthalene and phenyl ring planes | 87.51 |

Data derived from crystallographic analysis of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, a close structural analogue of the title compound. nih.gov

Theoretical Frameworks and Mechanistic Rationalizations in Naphthoic Acid Chemistry

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are indispensable for elucidating the complex reaction mechanisms involving 6-(benzyloxy)-2-naphthoic acid. Density Functional Theory (DFT) is a widely used approach for these investigations, often employing hybrid functionals like B3LYP. researchgate.netnih.gov The choice of basis set, such as 6-31G(d,p) or 6-311+G**, is crucial for obtaining accurate results that balance computational cost and precision. researchgate.netnih.gov

These computational approaches allow for the mapping of potential energy surfaces, which helps in identifying the most probable reaction pathways. For instance, in the context of reactions involving the carboxylic acid group of 6-(benzyloxy)-2-naphthoic acid, such as esterification or amidation, quantum chemical calculations can model the step-by-step process of bond formation and cleavage.

Time-dependent DFT (TD-DFT) can be employed to study excited-state properties and photochemical reactions. researchgate.net This would be relevant for understanding the behavior of 6-(benzyloxy)-2-naphthoic acid upon exposure to light, including potential degradation pathways or photochemically initiated reactions.

Reaction Kinetics and Thermodynamics of 6-(benzyloxy)-2-naphthoic acid Transformations

The kinetics and thermodynamics of chemical reactions involving 6-(benzyloxy)-2-naphthoic acid can be quantitatively assessed through computational methods. The Gibbs free energy change (ΔG) determines the spontaneity of a reaction, while the activation energy (Ea) governs the reaction rate. libretexts.org

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) can be calculated for reactants, products, and transition states. A negative ΔG indicates a thermodynamically favorable process. libretexts.org The equilibrium constant (K) of a reaction can also be derived from these calculations, providing insight into the position of equilibrium.

Kinetic studies involve the calculation of activation energies for various potential reaction pathways. The pathway with the lowest activation energy is generally the most kinetically favorable. The Arrhenius equation can be used in conjunction with calculated activation energies to estimate reaction rate constants at different temperatures.

Below is a hypothetical data table illustrating the kind of thermodynamic data that could be generated for a transformation of 6-(benzyloxy)-2-naphthoic acid, such as its hydrolysis to 6-hydroxy-2-naphthoic acid and benzyl (B1604629) alcohol.

| Thermodynamic Parameter | Reactants | Products | Change (Δ) |

| Enthalpy (kcal/mol) | -150.5 | -165.2 | -14.7 |

| Entropy (cal/mol·K) | 120.3 | 135.8 | 15.5 |

| Gibbs Free Energy (kcal/mol) at 298 K | -186.3 | -205.7 | -19.4 |

This table is illustrative and does not represent experimentally verified data for this specific reaction.

Theoretical Studies of Intermediate Species and Transition States

A significant advantage of computational chemistry is the ability to study short-lived and highly reactive species, such as reaction intermediates and transition states, which are often difficult to observe experimentally. science.gov For reactions involving 6-(benzyloxy)-2-naphthoic acid, this could include carbocation intermediates in electrophilic aromatic substitution reactions or tetrahedral intermediates in nucleophilic acyl substitution.

The geometry and electronic structure of these transient species can be optimized using quantum chemical methods. Frequency calculations are then performed to characterize these structures. A true transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Understanding the structure and stability of intermediates and transition states is crucial for rationalizing reaction outcomes, including regioselectivity and stereoselectivity. For example, the relative energies of different possible transition states can explain why one product is formed in preference to another.

Elucidation of Structure-Reactivity Relationships through Computational Methods

Computational methods are powerful tools for establishing quantitative structure-activity relationships (QSAR) and more broadly, structure-reactivity relationships. ajpchem.org By systematically modifying the structure of 6-(benzyloxy)-2-naphthoic acid in silico, for example, by introducing different substituents on the naphthalene (B1677914) or benzyl rings, it is possible to observe the effects on various calculated properties.

Key molecular descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Various methods can be used to calculate the partial charge on each atom, which can help in predicting sites of nucleophilic or electrophilic attack.

The following table presents hypothetical calculated electronic properties for 6-(benzyloxy)-2-naphthoic acid, based on values reported for structurally related compounds. researchgate.net

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

This table is illustrative and based on data from similar molecular structures.

By correlating these calculated descriptors with experimentally observed reaction rates or biological activities, predictive models can be developed. This allows for the rational design of new derivatives of 6-(benzyloxy)-2-naphthoic acid with desired properties.

Analytical Methodologies for Research on Naphthoic Acid Compounds

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a powerful set of laboratory techniques used to separate mixtures. wikipedia.org The fundamental principle involves a mobile phase (a solvent) that carries the mixture through a stationary phase (a solid or a liquid supported on a solid). wikipedia.org Components of the mixture travel at different rates, leading to their separation. wikipedia.org

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile compounds like 6-(benzyloxy)-2-naphthoic acid. globalresearchonline.net This method offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities, even at trace levels. globalresearchonline.net

In a typical HPLC setup, a high-pressure pump forces a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). wikipedia.orgresearchgate.net The sample is injected into the mobile phase stream and as it passes through the column, its components interact differently with the stationary phase based on their polarity and other chemical properties. wikipedia.org This differential interaction causes the components to separate, eluting from the column at different times (retention times). A detector at the column outlet monitors the eluent and generates a chromatogram, a plot of detector response versus time, where each peak corresponds to a separated component. wikipedia.org

For naphthoic acid derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure the analyte is in a single ionic form. sielc.comwhitman.edu The separation is based on the hydrophobic interactions between the analytes and the stationary phase. whitman.edu

The purity of 6-(benzyloxy)-2-naphthoic acid can be determined by analyzing the area of its corresponding peak in the chromatogram relative to the total area of all peaks. A high-purity sample will exhibit a single major peak with minimal or no secondary peaks.

Table 1: Typical HPLC Parameters for Naphthoic Acid Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a generalized set of HPLC conditions. Specific method development and optimization are necessary for each unique analytical challenge.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry is a quantitative measurement technique that assesses the amount of a chemical substance by measuring the intensity of light that passes through a sample.

Ultraviolet Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. researchgate.netupi.edu Aromatic compounds, such as 6-(benzyloxy)-2-naphthoic acid, possess chromophores (the naphthalene (B1677914) and benzene (B151609) rings) that absorb UV light, making this technique highly suitable for their quantification. chemblink.com

The principle behind UV-Vis spectrophotometry is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu The relationship is expressed as:

A = εbc

where A is the absorbance, ε (epsilon) is the molar absorptivity (a constant specific to the compound at a given wavelength), b is the path length of the cuvette, and c is the concentration of the compound. upi.edu

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The wavelength of maximum absorbance (λmax) is typically chosen for the analysis to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. researchgate.net For naphthoic acid derivatives, the λmax is often found in the UV range. researchgate.net

Table 2: Example UV Spectrophotometry Data for a Hypothetical Naphthoic Acid Derivative

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.210 |

| 10 | 0.425 |

| 15 | 0.635 |

| 20 | 0.850 |

| 25 | 1.060 |

This table illustrates the linear relationship between concentration and absorbance as described by the Beer-Lambert Law.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. abo.fi These methods provide valuable information about the thermal stability, decomposition, and phase transitions of materials. abo.fi

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com This technique is particularly useful for determining the thermal stability and decomposition profile of compounds like 6-(benzyloxy)-2-naphthoic acid. openaccessjournals.com

In a TGA experiment, a small amount of the sample is placed in a crucible, which is then heated at a constant rate. openaccessjournals.com A sensitive balance continuously records the mass of the sample. etamu.edu The resulting data is plotted as a thermogram, which shows the percentage of initial mass as a function of temperature. openaccessjournals.com Mass loss events indicate decomposition or volatilization. etamu.edu The onset temperature of decomposition is a key indicator of the thermal stability of the compound. For many organic compounds, the initial weight loss is often attributed to the loss of adsorbed water. researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. filab.fr DTA is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition. filab.frscribd.com

When the sample undergoes a thermal event (e.g., melting), it will either absorb heat (endothermic process) or release heat (exothermic process) relative to the reference material. filab.fr This results in a temperature difference between the sample and the reference, which is recorded as a peak on the DTA curve. filab.fr An endothermic event, such as melting, results in a downward peak, while an exothermic event, like decomposition, often produces an upward peak. scribd.com DTA can provide information on the melting point and decomposition temperature of 6-(benzyloxy)-2-naphthoic acid. Combining DTA with TGA in a simultaneous thermal analysis (STA) instrument can provide a more complete picture of the thermal behavior of a compound. abo.fi

Table 3: Summary of Thermal Analysis Data for a Hypothetical Naphthoic Acid Compound

| Analysis | Parameter | Result |

| TGA | Onset of Decomposition | > 250 °C |

| TGA | Residue at 600 °C | < 1% |

| DTA | Melting Point (Endotherm) | ~140-145 °C |

| DTA | Decomposition (Exotherm) | > 250 °C |

This table provides an example of the type of data obtained from TGA and DTA analyses, indicating the thermal stability and melting behavior of a compound.

Advanced Analytical Probes and Fluorescent Labeling Techniques (e.g., Flow Cytometry for quantifying binding)